molecular formula C10H12O5 B1202182 Asperlin CAS No. 69651-03-2

Asperlin

Cat. No. B1202182
CAS RN: 69651-03-2
M. Wt: 212.2 g/mol
InChI Key: SPKNARKFCOPTSY-UHFFFAOYSA-N
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Description

Asperlin is a natural product found in Aspergillus with data available.

Scientific Research Applications

Anti-Atherosclerotic Effects

Asperlin, a marine-derived natural product, has shown significant potential in the prevention and treatment of atherosclerosis. A study by Zhou et al. (2017) found that asperlin inhibited foam cell formation and promoted cholesterol efflux in macrophages, which are key processes in atherosclerosis development. In vivo experiments with mice demonstrated asperlin's ability to suppress atherosclerotic plaque formation, suggesting its potential as an atheroprotective agent (Zhou et al., 2017).

Anti-Obesity and Gut Microbiota Modulation

Asperlin has been explored for its anti-obesity properties. Wu et al. (2019) showed that asperlin effectively prevented obesity in mice fed a high-fat diet. The study revealed asperlin's role in increasing energy expenditure and modulating gut microbiota, leading to improved metabolic health and weight control (Wu et al., 2019).

Anti-inflammatory Effects

The anti-inflammatory properties of asperlin have been substantiated through various studies. Lee et al. (2011) demonstrated that asperlin inhibited key inflammatory markers in macrophages, suggesting its therapeutic potential in inflammatory conditions (Lee et al., 2011).

Potential in Cancer Therapy

Asperlin's role in cancer therapy has been investigated. He et al. (2011) found that asperlin induced cell cycle arrest and apoptosis in cervical carcinoma cells, indicating its potential as an anti-cancer agent (He et al., 2011).

properties

IUPAC Name

[2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-5-9(13-5)10-7(14-6(2)11)3-4-8(12)15-10/h3-5,7,9-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKNARKFCOPTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asperlin

CAS RN

69651-03-2
Record name ASPERLIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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